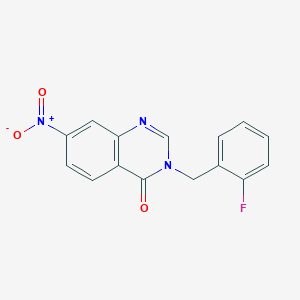
3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one, is a derivative of quinazolinone, a heterocyclic compound that has garnered attention due to its diverse pharmacological properties. The quinazolinone nucleus is a fused structure of benzene and pyrimidine rings, which serves as a scaffold for various substitutions that can modify the compound's biological activity.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to the compound , can be synthesized by condensing nitro derivatives of -4H-3,1-benzoxazin-4-one with ammonia or its derivatives . Another method involves the reductive N-heterocyclization of N-(2-nitrobenzoyl)amides with carbon monoxide in the presence of a selenium catalyst to yield 3,4-dihydroquinazolin-4-ones . Additionally, a one-pot synthesis from 2-nitrobenzamides using sodium dithionite as a reducing agent has been described, which simplifies the synthesis process .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further substituted at various positions to yield different derivatives. For example, the structure of 3-aryl-3,4-dihydroquinazolin-2(1H)-ones has been confirmed by X-ray diffraction analysis, demonstrating the versatility of the quinazolinone scaffold . The planarity and parallel orientation of substituent groups, as observed in related compounds, suggest that similar structural features may be present in 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including oxidation and reactions with benzaldehyde to yield different products. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines can be oxidized to form 2-benzoyl derivatives or react with benzaldehyde to produce 2-(1-phenylstyryl) derivatives . These reactions demonstrate the reactivity of the quinazolinone nucleus and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents can affect properties such as solubility, melting point, and absorption spectra. For example, the UV spectra of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines have been studied, providing insights into the electronic properties of these compounds . The planarity of the molecule, as seen in related compounds, may also influence its intermolecular interactions and, consequently, its physical properties .
科学的研究の応用
Analytical Methods for Antioxidants
Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are critical in determining the antioxidant activity of compounds, including potentially those similar to the target compound. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant processes. Such assays could be relevant for evaluating the antioxidant capacity of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one if applied in similar contexts (I. Munteanu & C. Apetrei, 2021).
Metal(II) 2-Fluorobenzoate Complexes
The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding how structural factors affect the formation of target molecules. This research could offer insights into synthesizing and manipulating compounds with specific properties, including those related to 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one (F. E. Öztürkkan & H. Necefoğlu, 2022).
Redox Mediators in Organic Pollutant Treatment
Enzymatic remediation of organic pollutants, enhanced by redox mediators, demonstrates the potential for compounds, possibly including 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one, to participate in environmental decontamination processes. This highlights the compound's potential applications in bioremediation strategies (Maroof Husain & Q. Husain, 2007).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, such as 2-nitrobenzyl, in synthetic chemistry suggests the potential for employing 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one in light-sensitive applications. Such compounds can be significant for developing new methodologies in synthetic organic chemistry and material science (B. Amit, U. Zehavi, & A. Patchornik, 1974).
TB Treatment and Reality
In tuberculosis (TB) treatment research, the exploration of new drugs and molecules, including the examination of nitro-dihydro-imidazooxazole compounds, reflects the potential of nitro-containing compounds like 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one in medicinal chemistry. This could imply its applicability in designing new therapeutic agents (J. Grosset, T. G. Singer, & W. Bishai, 2012).
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAZQLFAQTAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

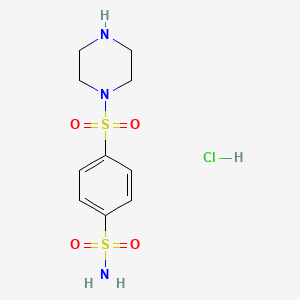
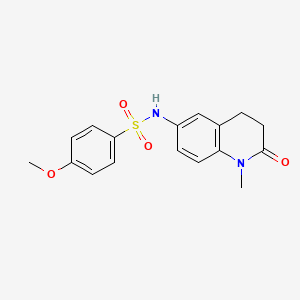
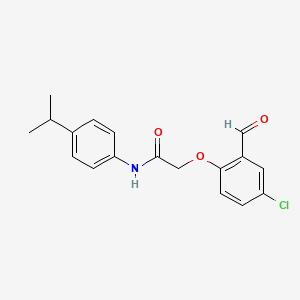
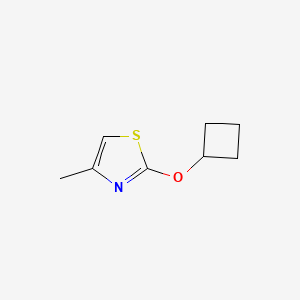

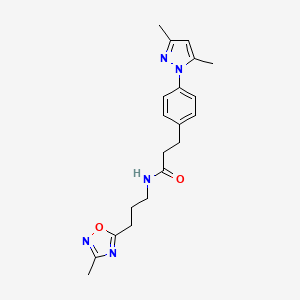
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)

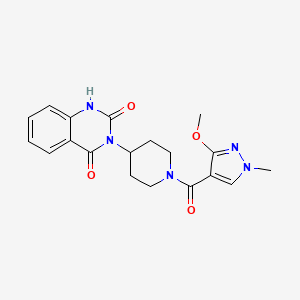
![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)
![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)